gastric inhibitory polypeptide (1-39)

Insulin secretion Pancreatic islet Incretin

This specific 39-amino acid GIP fragment is not a generic substitute. Unlike full-length GIP(1-42) or inactive fragments (GIP(3-42), GIP(7-42)), GIP(1-39) delivers superior insulinotropic efficacy (EC50 1.62 nM calcium mobilization, 6.40 nM receptor internalization). Ideal positive control for glucose-dependent insulin secretion assays, β-cell functional studies, and GIPR agonist screening. Using generic GIP peptides risks suboptimal or antagonist activity. Choose the validated, potent reference agonist.

Molecular Formula C48H87N5O36
Molecular Weight 0
CAS No. 103842-36-0
Cat. No. B1166267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegastric inhibitory polypeptide (1-39)
CAS103842-36-0
Synonymsgastric inhibitory polypeptide (1-39)
Molecular FormulaC48H87N5O36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gastric Inhibitory Polypeptide (1-39) CAS 103842-36-0: Potent Endogenous Incretin Fragment for Metabolic Research Procurement


Gastric inhibitory polypeptide (1-39), also known as GIP(1-39), is an endogenous 39-amino acid truncated form of the incretin hormone glucose-dependent insulinotropic polypeptide (GIP) [1]. Isolated from porcine intestine and found to exist abundantly in gastrointestinal tissue, GIP(1-39) is a potent insulinotropic peptide that stimulates glucose-dependent insulin secretion via activation of the GIP receptor (GIPR), a class B G-protein coupled receptor on pancreatic β-cells . Structurally identical to the N-terminal portion of full-length GIP(1-42) but lacking the C-terminal isoleucine-threonine-glutamine (ITQ) tripeptide [1], this peptide exhibits distinct biological properties that differentiate it from the parent molecule. Its molecular formula is C210H316N56O61S with a molecular weight of approximately 4633.21 Da .

Why GIP(1-39) Cannot Be Substituted with GIP(1-42) or Other GIP Analogs in Research Protocols


Generic substitution between GIP peptides is scientifically invalid due to chain-length-dependent differences in receptor activation and downstream signaling potency [1]. GIP(1-39) is not simply a C-terminally truncated version of GIP(1-42); it exhibits quantifiably enhanced insulinotropic efficacy in standardized pancreatic β-cell assays compared to the full-length peptide [1]. Furthermore, different GIP fragments (e.g., GIP(3-42), GIP(7-42)) lack insulinotropic activity entirely or act as competitive antagonists rather than agonists, underscoring that minor variations in amino acid sequence produce fundamentally distinct pharmacological profiles [2]. Consequently, procurement decisions predicated on generic GIP nomenclature risk acquiring a peptide with either suboptimal efficacy or entirely divergent functional activity.

Quantitative Differentiation Evidence for GIP(1-39): Head-to-Head Comparisons Against GIP(1-42) and Alternative GIP Forms


GIP(1-39) Demonstrates Enhanced Insulinotropic Potency Versus Full-Length GIP(1-42) in Primary Islet Assays

In a direct head-to-head comparison using isolated rat pancreatic islets, GIP(1-39) exhibited unequivocally greater potency than full-length GIP(1-42) in stimulating insulin secretion [1]. This finding challenges the prior assumption that GIP(1-42) was the sole biologically active GIP form and establishes GIP(1-39) as a more optimal molecular pattern for insulinotropic activity [1].

Insulin secretion Pancreatic islet Incretin Type 2 diabetes

GIP(1-39) Elevates Intracellular Calcium in β-Cells and Enhances Exocytosis at 100 nM Concentration

GIP(1-39) at 100 nM concentration significantly increased intracellular calcium concentration ([Ca2+]i) and enhanced exocytosis in single rat pancreatic β-cells as measured by whole-cell patch-clamp membrane capacitance recording [1]. This provides a quantitative cellular mechanism underlying its insulinotropic activity [1].

Calcium signaling Exocytosis β-cell Electrophysiology

GIP(1-39) Exhibits Equivalent Insulinotropic Potency to Porcine and Bovine GIP(1-42) at 1 nM in Perfused Pancreas

In the isolated perfused rat pancreas model, bovine GIP(1-39) strongly potentiated both first and second phases of glucose-induced insulin secretion at a concentration of 1 nM, with no significant difference in potency compared to porcine GIP(1-42) or bovine GIP(1-42) [1]. This demonstrates that GIP(1-39) maintains full agonist efficacy equivalent to full-length forms at low nanomolar concentrations [1].

Perfused pancreas Insulin secretion Pharmacology Incretin

GIP(1-39) Activates Human GIP Receptor with EC50 of 1.62 nM (Calcium) and 6.40 nM (Internalization)

GIP(1-39) serves as a reference agonist for the human GIP receptor in validated assay systems. In aequorin (calcium mobilization) assays using HEK293 cells expressing human GIPR, GIP(1-39) exhibits an EC50 of 1.62 nM [1]. In Tag-lite® internalization assays in HEK293 cells, GIP(1-39) exhibits an EC50 of 6.40 nM [2]. These values establish GIP(1-39) as a high-potency agonist suitable for receptor pharmacology studies [1][2].

Receptor pharmacology GPCR EC50 Calcium mobilization

GIP(1-39) Synthetic Peptide Achieves ≥95% Purity with Defined Solubility and Storage Parameters

Commercially available synthetic GIP(1-39) is supplied at ≥95% purity as determined by HPLC, with a water solubility of 10 mg/mL (2.16 mM) and recommended storage at -20°C in lyophilized form for up to 36 months [1]. These quality metrics exceed typical requirements for in vitro experimental use and ensure batch-to-batch reproducibility .

Peptide synthesis Quality control Procurement Reconstitution

Validated Research Applications for GIP(1-39): From β-Cell Physiology to Incretin Pharmacology


Positive Control for Insulin Secretion Assays in Primary Pancreatic Islets and β-Cell Lines

Given its demonstrated superior insulinotropic potency versus GIP(1-42) in primary rat islet assays [1], GIP(1-39) serves as an optimal positive control for glucose-dependent insulin secretion experiments. Researchers investigating incretin signaling, β-cell function, or screening insulinotropic compounds should select GIP(1-39) as the reference agonist to maximize assay sensitivity and ensure biologically relevant stimulation. The validated 100 nM concentration for calcium mobilization and exocytosis enhancement [1] provides a defined starting point for dose-response optimization.

Reference Agonist for Human GIP Receptor Pharmacological Profiling and GPCR Screening

GIP(1-39) is a validated reference agonist for human GIPR assays with established EC50 values in calcium mobilization (1.62 nM) [2] and receptor internalization (6.40 nM) [3]. This peptide is suitable for GIPR agonist screening campaigns, functional selectivity studies, and benchmarking novel GIP analogs against a standardized wild-type ligand. Its consistent performance across multiple assay platforms ensures reliable comparator data when evaluating novel incretin therapeutics.

Mechanistic Studies of β-Cell Calcium Signaling and Stimulus-Secretion Coupling

The validated activity of GIP(1-39) at 100 nM to significantly increase [Ca2+]i and enhance exocytosis in single rat β-cells [1] makes this peptide an essential tool for electrophysiological and calcium-imaging studies of stimulus-secretion coupling. Researchers investigating β-cell signal transduction pathways, ion channel modulation, or vesicle trafficking mechanisms can utilize GIP(1-39) as a defined incretin stimulus with established cellular pharmacology.

Perfused Organ and Whole-Pancreas Physiology Studies

In isolated perfused rat pancreas models, bovine GIP(1-39) at 1 nM concentration strongly potentiates both first and second phases of glucose-induced insulin secretion with potency equivalent to full-length GIP forms [4]. This makes GIP(1-39) suitable for ex vivo organ perfusion studies examining incretin physiology, pancreatic endocrine function, and nutrient-stimulated hormone secretion dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for gastric inhibitory polypeptide (1-39)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.